4-Bromotriphenylamine
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromotriphenylamine and its derivatives has been explored through various methods. One notable method involves the synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine from 4-Iodotoluene and 4-Bromoanilines using KOH as an alkali under microwave irradiation, achieving a yield of 77.1% under optimal conditions (Ha Wu-zu, 2011).
Molecular Structure Analysis
The molecular structure of 4-Bromotriphenylamine derivatives has been extensively analyzed using techniques such as FT-IR, 1H-NMR, and X-ray crystallography. These analyses have revealed detailed insights into the electronic structure and spatial arrangement of atoms within the molecules, facilitating the understanding of their chemical behavior (J. Choi et al., 2010).
Chemical Reactions and Properties
4-Bromotriphenylamine undergoes various chemical reactions, including electrophilic substitution and coupling reactions. These reactions are fundamental in synthesizing polymers and other complex molecules. The presence of the bromine atom significantly influences its reactivity, allowing for selective functionalization and modification of the molecule (B. Mayers & A. Fry, 2006).
Physical Properties Analysis
The physical properties of 4-Bromotriphenylamine, including solubility, melting point, and thermal stability, have been characterized. These properties are crucial for determining its suitability for various applications, especially in materials science where thermal and mechanical stability are paramount (C. Takahashi et al., 2002).
Chemical Properties Analysis
4-Bromotriphenylamine's chemical properties, such as its electron-donating ability and interaction with other molecules, have been explored through various studies. These interactions are vital for its functionality in organic electronics and as a precursor for synthesizing complex organic compounds (Xin Wu et al., 2006).
Scientific Research Applications
Application in Polymer Science
- Specific Scientific Field : Polymer Science .
- Summary of the Application : 4-Bromotriphenylamine is used as a monomer in the synthesis of hyperbranched poly(triphenylamine)s . These polymers are of interest due to their potential applications in electronic devices .
- Methods of Application or Experimental Procedures : The synthesis involves a palladium-catalyzed C–N coupling reaction starting from 4,4’-diamino-4’-bromotriphenylamine . The self-polycondensation of the monomer affords secondary amino groups predominantly . End-capped polymers are isolated by the chemical modification of unreacted amino groups by acid chlorides .
- Results or Outcomes : The properties of the hyperbranched poly(triphenylamine)s, such as solubility, thermal stability, and ionization potential, were found to be dependent on the end functional groups . The polymers were examined as a hole transporting material for organic light emitting diodes . The device performance was improved when the polymer end-capped with alkyl chlorides were used as a hole transporting material .
Application in Optoelectronic Devices
- Specific Scientific Field : Optoelectronics .
- Summary of the Application : 4-Bromotriphenylamine is commonly used as a building block in the synthesis of organic semiconductors and dyes . It exhibits good thermal stability and high electron affinity .
- Methods of Application or Experimental Procedures : It is used in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The specific methods of application or experimental procedures would depend on the type of device being fabricated and can involve complex processes such as vacuum deposition, spin coating, and thermal annealing .
- Results or Outcomes : Devices using 4-Bromotriphenylamine-based materials can exhibit improved performance characteristics, such as higher efficiency or longer lifetime . The specific results or outcomes would depend on the specific device and the design of the experiment .
Application in Organic Semiconductors and Dyes
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Bromotriphenylamine is commonly used as a building block in the synthesis of organic semiconductors and dyes . It exhibits good thermal stability and high electron affinity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the type of semiconductor or dye being synthesized and can involve complex processes such as controlled reactions, purification, and characterization .
- Results or Outcomes : Semiconductors and dyes using 4-Bromotriphenylamine-based materials can exhibit improved performance characteristics, such as higher efficiency or longer lifetime . The specific results or outcomes would depend on the specific semiconductor or dye and the design of the experiment .
Safety And Hazards
4-Bromotriphenylamine is harmful if swallowed and can cause skin and eye irritation . It may also cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTLUXJWUCHKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349081 | |
Record name | 4-Bromotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromotriphenylamine | |
CAS RN |
36809-26-4 | |
Record name | 4-Bromotriphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromotriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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